Béhénate de béhényle

Vue d'ensemble

Description

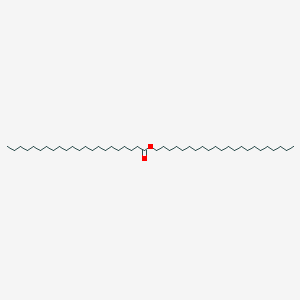

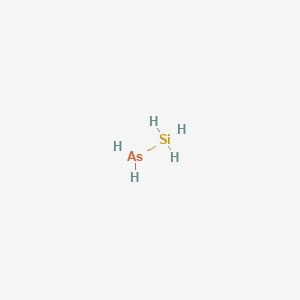

Behenyl behenate is a fatty acid ester that is derived from behenic acid, also known as docosanoic acid. It is a long-chain saturated fatty acid with 22 carbon atoms. Behenyl behenate is known for its applications in various industries, including pharmaceuticals, where it is used as a sustained-release matrix due to its physical and thermal properties . It is also relevant in nutritional studies, as dietary behenic acid has been investigated for its effects on serum lipid concentrations in humans .

Synthesis Analysis

The synthesis of behenyl behenate itself is not directly discussed in the provided papers. However, the synthesis of related compounds, such as arylruthenium(II) complexes, involves cyclometalation reactions and the use of ligands with phosphorus and carbon donors . While this does not pertain to behenyl behenate directly, it provides insight into the types of synthetic strategies that might be employed in the synthesis of complex fatty acid derivatives.

Molecular Structure Analysis

The molecular structure of behenyl behenate is characterized by a long hydrocarbon chain with a carboxylic ester functional group. The structure is responsible for its physical properties, such as its melting point and solubility. In the context of glyceryl behenate, which is a related compound, X-ray diffraction has been used to characterize its polymorphs and lamellar phases, indicating the importance of molecular structure in determining the physical properties of such compounds .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specifically involving behenyl behenate. However, the study of arylruthenium(II) complexes and the thermal behavior of glyceryl behenate suggest that behenyl behenate could potentially engage in reactions typical of fatty acid esters, such as hydrolysis or transesterification, under certain conditions.

Physical and Chemical Properties Analysis

The physical and thermal properties of glyceryl behenate, a compound related to behenyl behenate, have been extensively studied. Techniques such as synchrotron X-ray diffraction, Differential Scanning Calorimetry, and Infrared Spectroscopy have been employed to characterize its polymorphs and understand the influence of crystallization rate on the formation of different lamellar phases . These findings are relevant to behenyl behenate, as they suggest that its physical properties can be finely tuned by controlling the crystallization process.

In terms of its impact on human health, behenic acid, from which behenyl behenate is derived, has been shown to raise cholesterol levels in humans. A study comparing the effects of behenic acid to other fatty acids found that it increased total and LDL cholesterol levels, indicating that despite its low bioavailability, behenic acid influences serum lipid concentrations .

Applications De Recherche Scientifique

Soins de la peau et cosmétiques

Le béhénate de béhényle est largement utilisé dans les produits de soins de la peau et cosmétiques . C'est un ester de l'acide gras acide béhénique et de l'alcool gras alcool béhénylique . Cet ingrédient hydrate la peau et ajoute des propriétés occlusives aux émulsions comme les crèmes et les lotions, ce qui aide à prévenir la perte d'humidité . Il est considéré comme sûr tel qu'utilisé dans les cosmétiques, y compris les produits destinés à être appliqués sur les lèvres .

Émollient

Le this compound agit comme un émollient, créant une barrière pour empêcher la perte d'humidité et protéger contre les facteurs de stress environnementaux . Il contribue à une sensation soyeuse et luxueuse dans les produits de soin de la peau .

Amélioration de l'hydratation et de la texture de la peau

Ce composé améliore l'hydratation et la texture de la peau . Il convient à tous les types de peau et est utilisé dans divers produits de soin de la peau pour améliorer leur texture et leur toucher .

Biocompatibilité avec la peau

L'acide béhénique, l'un des composants du this compound, est naturellement présent dans le sébum humain (huile), il est donc considéré comme biocompatible avec la peau . Cela en fait un ingrédient idéal pour les produits de soin de la peau, car il est peu probable qu'il provoque une irritation ou des réactions indésirables

Mécanisme D'action

Target of Action

Behenyl behenate, also known as docosyl docosanoate, is primarily used as an emollient in skincare products . Its primary targets are the skin cells, where it acts to enhance skin hydration and texture .

Mode of Action

Behenyl behenate works by creating a barrier on the skin’s surface, which helps to prevent moisture loss . This action is due to its occlusive properties, which allow it to form a protective layer on the skin . It is also thought to interfere with and stabilize the host cell’s surface phospholipids, preventing the fusion of the herpes virus’s viral envelope with the human host cell .

Biochemical Pathways

Its ability to form a barrier on the skin suggests that it may influence pathways related to skin hydration and the maintenance of the skin’s barrier function .

Result of Action

The result of behenyl behenate’s action is enhanced skin hydration and texture . By forming a barrier on the skin, it helps to prevent moisture loss, leading to improved skin hydration . This can contribute to a silky, luxurious feel in skincare products .

Action Environment

The action of behenyl behenate can be influenced by environmental factors. For example, its efficacy as an emollient may be affected by the humidity level in the environment, with higher humidity potentially enhancing its hydrating effects

Orientations Futures

Propriétés

IUPAC Name |

docosyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIMZDGGLTUCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H88O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066242 | |

| Record name | Behenyl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Solid; [Sigma-Aldrich MSDS] | |

| Record name | Docosanoic acid, docosyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Behenyl behenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

17671-27-1 | |

| Record name | Behenyl behenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17671-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Behenyl behenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017671271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanoic acid, docosyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Behenyl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosyl docosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEHENYL BEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8NU647RJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of behenyl behenate?

A1: Behenyl behenate is a symmetrical diester wax composed of behenyl alcohol esterified with behenic acid. Its molecular formula is C44H86O2, and its molecular weight is 639.1 g/mol. While specific spectroscopic data is not provided in the given research papers, characteristic peaks in infrared spectroscopy (IR) would be expected for the C=O and C-H bonds present in the ester and alkyl chains, respectively.

Q2: How does behenyl behenate affect the properties of candelilla wax in cosmetic formulations?

A2: Research has shown that incorporating behenyl behenate significantly enhances the gel hardness of candelilla wax []. When mixed at a ratio of 70:30 (candelilla wax:behenyl behenate), the gel hardness increased fourfold compared to pure candelilla wax gel. This enhancement is attributed to a change in the internal structure of the gel. Scanning electron microscopy revealed that the addition of behenyl behenate transforms the heterogeneous spherical clusters of candelilla wax into a more homogeneous card-house structure composed of plate crystals, similar to the structure observed in paraffin wax gel []. This structural change contributes to the increased hardness.

Q3: What is the significance of behenyl behenate's molecular structure in its interaction with candelilla wax?

A3: The long alkyl chains of both behenyl behenate and candelilla wax promote strong intermolecular interactions, specifically van der Waals forces. These forces contribute to the solid nature of both waxes at room temperature. When combined, the long, symmetrical structure of behenyl behenate likely facilitates its integration into the candelilla wax matrix, leading to a denser, more organized structure that enhances hardness []. This effect is not observed with shorter chain esters or the individual components of behenyl behenate, suggesting the importance of both chain length and the diester structure.

Q4: Beyond cosmetics, what other applications might behenyl behenate have based on its observed properties?

A4: The ability of behenyl behenate to modify the texture and consistency of candelilla wax, along with its plant-derived origin, suggests potential applications in various fields. For example, it could be explored as an additive in pharmaceutical formulations to modulate drug release from lipid-based drug delivery systems. Its presence in Cenchrus biflorus Roxb. [] also hints at potential biological activities that warrant further investigation. Furthermore, its ability to diffuse through polyethylene [] makes it a candidate for applications involving controlled release or barrier properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethylbenzo[c]cinnolin-1-amine](/img/structure/B92592.png)

![[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B92593.png)

![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)